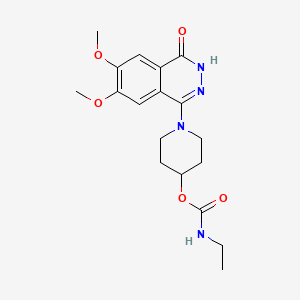

4-Hydroxycarbazeran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

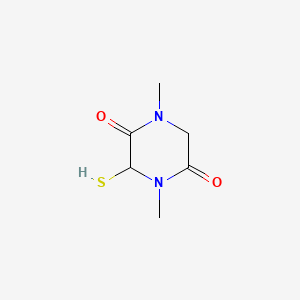

4-Hydroxycarbazeran is a metabolite of Carbazeran, a phosphodiesterase inhibitor drug that exhibits chronotropic and inotropic effects . It is a derivative formed during the metabolism of Carbazeran and serves as an enzyme probe . The metabolic conversion of 4-Hydroxycarbazeran involves the enzymes aldehyde oxidase and sulfation .

Synthesis Analysis

The synthesis of 4-Hydroxycarbazeran involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate which results in a compound. This compound, on hydrolysis followed by coupling reaction with different primary and secondary amines, leads to the formation of 4-Hydroxycarbazeran .Chemical Reactions Analysis

The kinetics of 4-Hydroxycarbazeran has been studied in human lung explants and incubations, with results showing that it is rapidly hydrolyzed by an aldehyde oxidase and sulfation .Physical And Chemical Properties Analysis

4-Hydroxycarbazeran is an off-white solid . Its melting point is greater than 251°C (dec.) . The density is predicted to be 1.37±0.1 g/cm3 . It is slightly soluble in Acetonitrile, Chloroform, and DMSO .Applications De Recherche Scientifique

Aldehyde Oxidase Activity in Human Skin

4-Hydroxycarbazeran is a metabolite of carbazeran. Human skin explants metabolize carbazeran to 4-Hydroxycarbazeran, indicating a significant role of aldehyde oxidase (AO) in cutaneous drug metabolism (Manevski et al., 2014).

Biosynthesis of Value-Added Compounds

4-Hydroxybenzoic acid, closely related to 4-Hydroxycarbazeran, has been used for biosynthesizing various high-value bioproducts, indicating the potential of 4-Hydroxycarbazeran in similar applications (Wang et al., 2018).

Metabolism Studies in Liver Cytosol

Carbazeran is rapidly metabolized to 4-Hydroxycarbazeran in human liver, providing insights into species-specific drug metabolism and the role of liver aldehyde oxidase (Kaye et al., 1985).

Metabolism in Humanized-Liver Mice

The study of carbazeran oxidation to 4-Hydroxycarbazeran in humanized-liver mice helps in predicting drug metabolism in humans, particularly for aldehyde oxidase–dependent biotransformation (Uehara et al., 2020).

Defence Chemicals in the Gramineae

Hydroxamic acids like 4-Hydroxycarbazeran play a role in plant defense against pests and diseases, indicating their potential in agricultural applications (Niemeyer, 1988).

Neuroprotective Effects

Compounds similar to 4-Hydroxycarbazeran, such as 4-Hydroxybenzyl alcohol, show protective effects in the brain, suggesting potential neuroprotective applications for 4-Hydroxycarbazeran (Luo et al., 2018).

Safety and Hazards

4-Hydroxycarbazeran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFOKLMSOFKZBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96724-43-5 |

Source

|

| Record name | 4-Hydroxycarbazeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYCARBAZERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)